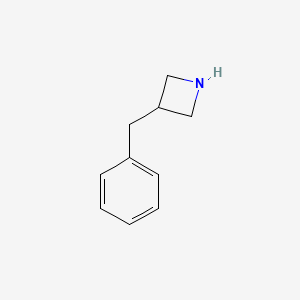

3-Benzylazetidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-benzylazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-2-4-9(5-3-1)6-10-7-11-8-10/h1-5,10-11H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKUVRZKNLXYTJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585456 | |

| Record name | 3-Benzylazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90874-34-3 | |

| Record name | 3-Benzylazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 3-Benzylazetidine: Mechanisms and Intermediates

This technical guide provides a detailed overview of the synthetic pathways for 3-benzylazetidine, a valuable building block in medicinal chemistry. The document covers key reaction mechanisms, identifies critical intermediates, and presents detailed experimental protocols with quantitative data.

Introduction

Azetidines are saturated four-membered nitrogen-containing heterocycles. Their inherent ring strain makes them versatile synthons for ring-opening and functionalization reactions, leading to a wide array of more complex nitrogen-containing compounds[1]. The 3-benzylazetidine scaffold, in particular, is a key structural motif in the development of various therapeutic agents. This guide will focus on common and effective methods for its synthesis.

Method 1: Synthesis via N-Protected Azetidine Intermediates

A prevalent strategy for synthesizing 3-substituted azetidines involves the use of a protecting group on the nitrogen atom, which can be removed in the final step. The benzhydryl (diphenylmethyl) group is commonly used for this purpose due to its stability and ease of removal via hydrogenolysis. A key intermediate in this approach is 1-benzhydryl-3-(methanesulfonyloxy)azetidine[2].

Mechanism and Intermediates

The synthesis begins with the protection of the azetidine nitrogen with a benzhydryl group. The hydroxyl group at the 3-position is then converted into a good leaving group, typically a mesylate. This is followed by a nucleophilic substitution with a benzyl organometallic reagent, such as benzylmagnesium bromide, to introduce the benzyl group at the 3-position. The final step is the deprotection of the nitrogen via catalytic hydrogenation to yield the target 3-benzylazetidine.

Experimental Protocols

Step 1: Synthesis of 1-Benzhydryl-3-hydroxyazetidine

A common starting point is the reaction of benzhydrylamine with epichlorohydrin. This reaction proceeds via an initial nucleophilic attack of the amine on the epoxide, followed by an intramolecular cyclization to form the azetidine ring.

-

Protocol: To a solution of potassium carbonate (6.9 kg, 50 moles) in water (7.5 liters), add 1-butanol (18.5 liters), 1-bromo-3-chloropropane (7.85 kg, 50 moles), and benzhydrylamine (5.18 kg, 25 moles). The mixture is heated to 100°C and stirred overnight under a nitrogen atmosphere[3]. An alternative procedure involves heating a white suspension of benzhydrylamine in a suitable solvent to 80±2° C, followed by the addition of epichlorohydrin[4].

Step 2: Mesylation of 1-Benzhydryl-3-hydroxyazetidine

The hydroxyl group is activated by converting it to a methanesulfonate (mesylate) ester, creating a good leaving group for the subsequent substitution reaction.

-

Protocol: 1-Benzhydryl-3-hydroxyazetidine is reacted with methanesulfonyl chloride in the presence of a base like triethylamine in a suitable solvent such as dichloromethane at a controlled temperature (e.g., 0°C to room temperature).

Step 3: Benzylation of 1-Benzhydryl-3-(methanesulfonyloxy)azetidine

The benzyl group is introduced via a Grignard reaction.

-

Protocol: Benzylmagnesium bromide (prepared from benzyl bromide and magnesium turnings in diethyl ether or THF) is added to a solution of 1-benzhydryl-3-(methanesulfonyloxy)azetidine in an anhydrous solvent like THF at a low temperature. The reaction is typically stirred for several hours and then quenched with a saturated aqueous solution of ammonium chloride.

Step 4: Deprotection via Catalytic Hydrogenation

The benzhydryl protecting group is removed by hydrogenolysis.

-

Protocol: The N-benzhydryl-3-benzylazetidine intermediate is dissolved in a protic solvent like methanol, and a mineral acid (e.g., HCl) is added. The mixture is subjected to hydrogen gas pressure (e.g., 40-80 psi) in the presence of a palladium on charcoal (Pd/C) catalyst. The reaction is continued until hydrogen uptake ceases, typically for 1-3 hours[3]. After filtration of the catalyst, the solvent is removed under reduced pressure to yield the hydrochloride salt of 3-benzylazetidine.

Data Presentation

| Step | Reactants | Reagents/Catalyst | Conditions | Yield | Purity | Reference |

| 1 | Benzhydrylamine, 1-Bromo-3-chloropropane | K₂CO₃, 1-Butanol, H₂O | 100°C, overnight | - | - | [3] |

| 4 | N-Benzhydryl-3-benzylazetidine | H₂, Pd/C, HCl, Methanol | 40-80 psi, 40-80°C, 1-3h | - | - | [3] |

Note: Specific yields for the direct synthesis of 3-benzylazetidine via this multi-step route are not detailed in a single source. The data reflects general conditions for analogous transformations.

Synthesis Pathway Diagram

Method 2: Reductive Amination and Cyclization

An alternative approach involves the construction of the azetidine ring from acyclic precursors, followed by functionalization. For instance, a γ-amino alcohol can undergo intramolecular cyclization.

Mechanism and Intermediates

This pathway can begin with the condensation of a substituted aldehyde and an aniline to form a Schiff base. Reaction with another aldehyde yields an intermediate which is then reduced to a γ-amino alcohol. This alcohol can then be cyclized to form the azetidine ring. Subsequent modifications would be needed to install the benzyl group at the 3-position and achieve the final product.

Experimental Protocols

-

Step 1: Formation of γ-Amino Alcohol: A key step is the L-proline catalyzed condensation of a substituted aldehyde with a substituted aniline to yield a Schiff base. Reaction of this intermediate with another aldehyde at -20°C affords an intermediate which upon reduction with NaBH₄ in methanol leads to the corresponding γ-amino alcohol[1].

-

Step 2: Intramolecular Cyclization: The γ-amino alcohol can undergo microwave-promoted intramolecular cyclization in the presence of tosyl chloride to yield the 1,2,3-trisubstituted azetidine[1].

Workflow Diagram

Method 3: Synthesis from N-Benzyl-3-hydroxyazetidine

This route is highly relevant as it starts with a commercially available or readily synthesized precursor, 1-benzyl-3-hydroxyazetidine. The key challenge is the deoxygenation at the 3-position.

Mechanism and Intermediates

The synthesis starts with the formation of 1-benzyl-3-hydroxyazetidine from benzylamine and epichlorohydrin. The hydroxyl group is then removed, which can be achieved through a Barton-McCombie deoxygenation. This involves converting the alcohol to a thiocarbonyl derivative (e.g., a xanthate), which is then reduced with a radical initiator (like AIBN) and a hydrogen atom source (like tributyltin hydride). The final step is the removal of the N-benzyl group if the free azetidine is desired, or it can be kept if N-benzyl-3-benzylazetidine is the target.

Experimental Protocols

Step 1: Synthesis of 1-Benzyl-3-hydroxyazetidine

-

Protocol 1: Benzylamine is dissolved in 15 times its mass of water and cooled to 0-5°C. Epichlorohydrin (1.3 equivalents) is added slowly, and the reaction is maintained at 0-5°C for 12 hours. The intermediate product is then cyclized using a base like sodium carbonate to yield 1-benzyl-3-hydroxyazetidine[5].

-

Protocol 2: N-benzyl-3-amino-1-chloropropan-2-ol (333 g) is taken up in triethylamine (1665 ml) with tetrabutylammonium iodide (10 g). The mixture is stirred under reflux for 13 hours. After cooling and filtration, the solvent is evaporated to yield an oil, which is crystallized from toluene and hexane[6].

Step 2: Barton-McCombie Deoxygenation (General Procedure)

-

Part A (Thiocarbonylation): To a solution of the alcohol (e.g., N-benzyl-3-hydroxyazetidine, 1.0 eq) and DMAP (0.1 eq) in dichloromethane at 0°C, phenyl chlorothionoformate (1.5 eq) is added. The reaction is allowed to warm to room temperature and stirred for 4 hours[7].

-

Part B (Reduction): The crude thiocarbonyl ester is dissolved in degassed toluene. Tributyltin hydride (1.5 eq) and AIBN (0.2 eq) are added, and the mixture is heated to 80°C for 3 hours[7].

Data Presentation

| Step | Reactants | Reagents/Catalyst | Conditions | Yield | Purity | Reference |

| 1a | Benzylamine, Epichlorohydrin | H₂O, Na₂CO₃ | 0-5°C, 12h (ring opening), then cyclization | >86% | >95% | [5] |

| 1b | N-benzyl-3-amino-1-chloropropan-2-ol | Triethylamine, Bu₄NI | Reflux, 13h | 66.5% | - | [6] |

| 2 | N-Boc-3-hydroxy-3-(3-biphenylyl)azetidine | Phenyl chlorothionoformate, Bu₃SnH, AIBN | 0°C to RT (4h), then 80°C (3h) | 50-65% | - | [7] |

Note: Data for Step 2 is for a structurally related compound and illustrates the typical efficiency of the Barton-McCombie deoxygenation.

Synthesis Pathway Diagram

Conclusion

The synthesis of 3-benzylazetidine can be accomplished through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and the need for stereochemical control. The N-protected intermediate strategy offers a reliable, albeit multi-step, approach. Direct functionalization of pre-formed azetidine rings, such as the deoxygenation of 1-benzyl-3-hydroxyazetidine, provides a more convergent pathway. Each of these methods relies on fundamental organic transformations, and understanding their mechanisms and intermediates is crucial for process optimization and the development of novel analogues for drug discovery.

References

- 1. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 2. chemimpex.com [chemimpex.com]

- 3. US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google Patents [patents.google.com]

- 4. US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide - Google Patents [patents.google.com]

- 5. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. benchchem.com [benchchem.com]

Spectroscopic Profile of 3-Benzylazetidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Benzylazetidine, a heterocyclic compound of interest in medicinal chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The structural elucidation of 3-Benzylazetidine is supported by a combination of spectroscopic techniques. The key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses are summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 3-Benzylazetidine

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.35 - 7.20 | m | - | 5H | Ar-H |

| 3.65 | t | 7.5 | 2H | N-CH₂ (azetidine ring) |

| 3.05 | t | 7.5 | 2H | N-CH₂ (azetidine ring) |

| 2.85 | d | 7.0 | 2H | Ph-CH₂ |

| 2.70 - 2.60 | m | - | 1H | CH (azetidine ring) |

Table 2: ¹³C NMR Spectroscopic Data for 3-Benzylazetidine

| Chemical Shift (δ) ppm | Assignment |

| 140.5 | Ar-C (quaternary) |

| 129.0 | Ar-CH |

| 128.5 | Ar-CH |

| 126.2 | Ar-CH |

| 56.0 | N-CH₂ (azetidine ring) |

| 40.8 | Ph-CH₂ |

| 35.5 | CH (azetidine ring) |

Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Spectroscopic Data for 3-Benzylazetidine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060, 3025 | Medium | Aromatic C-H stretch |

| 2920, 2850 | Strong | Aliphatic C-H stretch |

| 1600, 1495, 1450 | Medium | Aromatic C=C stretch |

| 1120 | Strong | C-N stretch |

| 740, 700 | Strong | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry (MS) Data for 3-Benzylazetidine

| m/z | Relative Intensity (%) | Assignment |

| 147 | 40 | [M]⁺ (Molecular Ion) |

| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |

| 56 | 30 | [C₃H₆N]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses performed on 3-Benzylazetidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

-

Sample Preparation: Approximately 10-20 mg of 3-Benzylazetidine was dissolved in 0.7 mL of CDCl₃.

-

¹H NMR Acquisition: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.

-

¹³C NMR Acquisition: Spectra were acquired with a spectral width of 220 ppm, a relaxation delay of 2.0 s, and 1024 scans.

Infrared (IR) Spectroscopy

The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer using the Attenuated Total Reflectance (ATR) technique.

-

Sample Preparation: A small drop of neat 3-Benzylazetidine was placed directly on the diamond ATR crystal.

-

Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum was collected prior to the sample measurement.

Mass Spectrometry (MS)

Mass spectral data were obtained using an Agilent 7890B Gas Chromatography system coupled to a 5977B Mass Selective Detector (GC-MS) with an electron ionization (EI) source.

-

Sample Introduction: A dilute solution of 3-Benzylazetidine in dichloromethane was injected into the GC.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analysis: The mass spectrum was scanned over a mass range of m/z 40-500.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 3-Benzylazetidine.

Physicochemical Properties of 3-Benzylazetidine and Its Salts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Benzylazetidine and its hydrochloride and trifluoroacetate salts. Due to the limited availability of direct experimental data in publicly accessible literature, this document combines reported values with well-established principles for structurally similar compounds to offer a robust resource for researchers. The guide is designed to support drug development professionals in understanding the key characteristics of this molecule, crucial for formulation, bioavailability, and stability assessments.

Core Physicochemical Properties

The physicochemical properties of a drug candidate are fundamental to its developability. Parameters such as pKa, lipophilicity (LogP), solubility, melting point, and stability directly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Data Summary

The following tables summarize the available and estimated physicochemical data for 3-Benzylazetidine and its common salts. It is critical to note that where experimental data is not available, values are estimated based on the properties of structurally related compounds and established physicochemical principles.

Table 1: Physicochemical Properties of 3-Benzylazetidine

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₁₃N | - |

| Molecular Weight | 147.22 g/mol | |

| Exact Mass | 147.105 g/mol | |

| pKa | 9.5 - 10.5 (Estimated) | Based on secondary amines |

| LogP | 1.78 | |

| Aqueous Solubility | Poor (Estimated) | General for amine free bases |

| Melting Point | Not Available | - |

| Boiling Point | Not Available | - |

| Polar Surface Area (PSA) | 12.03 Ų | |

| Stability | Prone to oxidation (Estimated) | General for amines |

Table 2: Physicochemical Properties of 3-Benzylazetidine Hydrochloride

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₁₄ClN | |

| Molecular Weight | 183.68 g/mol | |

| pKa | Not Applicable | Salt form |

| LogD at pH 7.4 | < 1.0 (Estimated) | Increased hydrophilicity of salt |

| Aqueous Solubility | High (Estimated) | General for amine hydrochlorides |

| Melting Point | Not Available | - |

| Stability | More stable to oxidation than free base (Estimated) |

Table 3: Physicochemical Properties of 3-Benzylazetidine Trifluoroacetate

| Property | Value | Source/Method |

| Molecular Formula | C₁₂H₁₄F₃NO₂ | - |

| Molecular Weight | 261.24 g/mol | - |

| pKa | Not Applicable | Salt form |

| LogD at pH 7.4 | < 1.5 (Estimated) | Increased hydrophilicity of salt |

| Aqueous Solubility | High (Estimated) | General for amine salts |

| Melting Point | Not Available | - |

| Stability | Stable | General for TFA salts |

Experimental Protocols

Accurate determination of physicochemical properties is paramount in drug development. The following are detailed methodologies for key experiments.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a critical parameter that governs the extent of ionization of a molecule at a given pH, which in turn affects its solubility, permeability, and receptor binding. For a basic compound like 3-Benzylazetidine, potentiometric titration is a highly accurate method for pKa determination.

Methodology:

-

Sample Preparation: A precisely weighed amount of 3-Benzylazetidine is dissolved in a suitable solvent, typically a co-solvent system like methanol/water, to ensure complete dissolution.

-

Titration Setup: The sample solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is gradually added to the sample solution using a precision burette.

-

Data Acquisition: The pH of the solution is recorded after each incremental addition of the titrant, allowing the system to reach equilibrium.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH value at the half-equivalence point, where 50% of the amine has been protonated.

3-Benzylazetidine: A Technical Guide to its Reactivity and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzylazetidine is a saturated four-membered heterocyclic amine that has garnered interest in medicinal chemistry and drug discovery. Its rigid azetidine core, substituted with a benzyl group, provides a unique three-dimensional scaffold that can be strategically modified to interact with biological targets. Understanding the reactivity and stability of this core structure is paramount for its effective utilization in the design and synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of the reactivity profile and stability of 3-benzylazetidine, supported by experimental protocols and quantitative data where available.

Reactivity Profile

The reactivity of 3-benzylazetidine is primarily dictated by the nucleophilicity of the secondary amine within the strained four-membered ring. Key reactions include N-alkylation, N-acylation, and ring-opening reactions.

N-Alkylation

N-alkylation of the 3-benzylazetidine nitrogen is a common strategy to introduce diverse substituents, thereby modulating the molecule's physicochemical properties such as lipophilicity, polarity, and metabolic stability. This reaction is typically achieved through nucleophilic substitution with alkyl halides in the presence of a base.

Table 1: Representative N-Alkylation Reactions of 3-Substituted Azetidines

| Alkylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) |

| Benzyl bromide | K₂CO₃ | Acetonitrile | 6 | 92 |

| Ethyl iodide | Et₃N | Dichloromethane | 12 | 85 |

| 1-bromobutane | NaH | Tetrahydrofuran | 8 | 88 |

| Methyl p-toluenesulfonate | DIPEA | N,N-Dimethylformamide | 10 | 90 |

Note: Data is representative for 3-substituted azetidines and may vary for 3-benzylazetidine.

Experimental Protocol: N-Benzylation of 3-Benzylazetidine

-

To a solution of 3-benzylazetidine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60°C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired N-benzyl-3-benzylazetidine.

N-Acylation

N-acylation introduces an acyl group onto the azetidine nitrogen, forming an amide linkage. This transformation is valuable for creating peptide mimics and other biologically active molecules. Acyl chlorides and acid anhydrides are common acylating agents, typically used in the presence of a non-nucleophilic base to neutralize the acid byproduct.

Table 2: Representative N-Acylation Reactions of 3-Substituted Azetidines

| Acylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) |

| Benzoyl Chloride | Pyridine | Dichloromethane | 2-4 | High |

| Acetic Anhydride | Triethylamine | Dichloromethane | 1-3 | High |

| Carboxylic Acid + HATU | DIPEA | DMF | 12-24 | Moderate to High |

Note: Data is representative for 3-substituted azetidines and may vary for 3-benzylazetidine.

Experimental Protocol: N-Benzoylation of 3-Benzylazetidine

-

Dissolve 3-benzylazetidine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere and cool the solution to 0°C.

-

Slowly add pyridine (1.2 eq) to the stirred solution.

-

Add benzoyl chloride (1.1 eq) dropwise, maintaining the temperature below 5°C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure and purify the crude product by recrystallization or column chromatography.

Ring-Opening Reactions

The strained four-membered ring of azetidines can undergo nucleophilic ring-opening reactions, although they are generally more stable than their three-membered aziridine counterparts.[1] Activation of the nitrogen atom, typically through protonation with a Brønsted acid or coordination to a Lewis acid, is often necessary to facilitate ring cleavage.[1] The regioselectivity of the ring-opening is influenced by the substituents on the azetidine ring and the nature of the nucleophile. For N-activated azetidines, nucleophilic attack can occur at either of the ring carbons adjacent to the nitrogen.

Table 3: Representative Ring-Opening Reactions of Activated Azetidines

| Activating Group | Nucleophile | Catalyst/Conditions | Major Product Type |

| N-Tosyl | Grignard Reagent (RMgX) | CuI (catalytic) | γ-Amino alcohol derivative |

| N-Benzoyl | Organocuprate (R₂CuLi) | - | γ-Amino ketone derivative |

| N-Boc | Halide (e.g., I⁻) | Lewis Acid (e.g., BF₃·OEt₂) | γ-Haloamine derivative |

Note: Data is representative for activated azetidines and the specific conditions and outcomes for 3-benzylazetidine may vary.

Experimental Protocol: Lewis Acid-Mediated Ring-Opening with a Nucleophile (General)

-

To a solution of N-activated 3-benzylazetidine (1.0 eq) in an anhydrous aprotic solvent under an inert atmosphere, add the Lewis acid (e.g., BF₃·OEt₂, 1.1 eq) at a low temperature (e.g., -78°C).

-

Stir the mixture for 15-30 minutes.

-

Add the nucleophile (1.2-1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Stability Profile

The stability of 3-benzylazetidine is a critical consideration for its synthesis, storage, and application in drug development. Key stability aspects include its behavior under varying pH and temperature conditions.

pH Stability

Experimental Protocol: pH Stability Study (General)

-

Prepare buffer solutions at various pH values (e.g., pH 2, 4, 7, 9, and 12).

-

Dissolve a known concentration of 3-benzylazetidine hydrochloride in each buffer solution.

-

Incubate the solutions at a constant temperature (e.g., 37°C).

-

At predetermined time intervals, withdraw aliquots from each solution.

-

Analyze the concentration of the remaining 3-benzylazetidine using a validated stability-indicating analytical method, such as HPLC-UV.

-

Calculate the degradation rate and half-life at each pH.

Thermal Stability

The thermal stability of azetidine derivatives can be assessed using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, indicating the onset of decomposition. DSC measures the heat flow associated with thermal transitions, such as melting and decomposition. While specific TGA/DSC data for 3-benzylazetidine is not widely published, related N-acyl dinitroazetidines have been shown to undergo decomposition at elevated temperatures.[3]

Experimental Protocol: Thermal Stability Analysis (TGA/DSC)

-

Accurately weigh a small sample (typically 1-5 mg) of 3-benzylazetidine into a TGA or DSC pan.

-

Place the pan in the instrument's furnace.

-

Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).

-

Record the mass loss (TGA) or heat flow (DSC) as a function of temperature.

-

Analyze the resulting thermogram to determine the onset of decomposition and other thermal events.

Role in Biological Pathways: Inhibition of Bacterial Cell Division

While 3-benzylazetidine itself is not extensively documented as a modulator of specific signaling pathways, its structural motifs are found in compounds with interesting biological activities. For example, derivatives of 3-methoxybenzamide have been identified as inhibitors of the bacterial cell division protein FtsZ.[4] FtsZ is a prokaryotic homolog of tubulin and is essential for the formation of the Z-ring, a structure that constricts to divide the bacterial cell.[3][5][6] Inhibition of FtsZ polymerization or its GTPase activity disrupts Z-ring formation, leading to bacterial filamentation and eventual cell death.[3][7] This makes FtsZ a promising target for the development of new antibacterial agents.

The 3-benzyl group of 3-benzylazetidine can be envisioned as a scaffold to which a pharmacophore targeting FtsZ, such as a substituted benzamide, could be attached. The azetidine ring can serve to orient the benzyl and other substituents in a specific three-dimensional arrangement to optimize binding to the FtsZ protein.

Conclusion

3-Benzylazetidine presents a versatile and synthetically accessible scaffold for the development of novel chemical entities. Its reactivity is centered on the secondary amine, allowing for straightforward N-alkylation and N-acylation to explore structure-activity relationships. While the azetidine ring is relatively stable, its ring-opening can be achieved under activating conditions, providing access to a different chemical space of acyclic amino derivatives. The stability profile of 3-benzylazetidine is generally robust, particularly under physiological conditions, making it an attractive building block for drug discovery. The potential for its derivatives to target essential bacterial processes, such as cell division via FtsZ inhibition, highlights the promising future of this scaffold in the development of new therapeutics. Further detailed studies on the specific reactivity, stability, and biological activity of 3-benzylazetidine and its derivatives are warranted to fully exploit its potential.

References

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]

- 4. Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors [pubmed.ncbi.nlm.nih.gov]

- 5. FtsZ dynamics in bacterial division: what, how, and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Recent progress of bacterial FtsZ inhibitors with a focus on peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Novel Synthetic Routes to 3-Benzylazetidine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold is a privileged structural motif in medicinal chemistry, offering a unique combination of conformational rigidity and improved physicochemical properties. Among its derivatives, 3-benzylazetidines represent a key building block for the development of novel therapeutics. This technical guide provides a comprehensive overview of modern and innovative synthetic methodologies for the preparation of 3-benzylazetidine derivatives. We delve into the core principles, experimental protocols, and comparative data for three prominent strategies: Photocatalytic [2+2] Cycloaddition (the Aza Paternò–Büchi Reaction), Aza-Michael Addition followed by Intramolecular Cyclization, and the classical yet refined Intramolecular Cyclization of γ-Amino Alcohols. This document is intended to serve as a practical resource for researchers in drug discovery and process development, offering detailed procedural insights and data-driven comparisons to facilitate the selection and implementation of the most suitable synthetic route.

Introduction

The four-membered saturated nitrogen heterocycle, azetidine, has garnered significant attention in contemporary drug discovery. Its incorporation into molecular architectures can lead to improvements in metabolic stability, aqueous solubility, and lipophilicity, while providing a distinct three-dimensional vector for substituent placement. The 3-benzylazetidine moiety, in particular, is a valuable synthon, appearing in a range of biologically active molecules. The development of efficient and scalable methods for the synthesis of these derivatives is therefore of paramount importance. This guide explores several novel and refined approaches that offer advantages over traditional, often harsh, synthetic methods.

Photocatalytic [2+2] Cycloaddition: The Aza Paternò–Büchi Reaction

The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, represents an atom-economical and modular approach to azetidine synthesis.[1][2] Recent advancements in photoredox catalysis have enabled this transformation to proceed under mild conditions using visible light, offering a powerful tool for the construction of the azetidine core.[3][4]

The general strategy involves the photocatalyst-mediated generation of a triplet-state imine, which then undergoes cycloaddition with an alkene. For the synthesis of 3-benzylazetidine derivatives, this typically involves the reaction of a benzyl-substituted alkene with an appropriate imine.

Logical Workflow for Aza Paternò–Büchi Reaction

Caption: General workflow for the photocatalytic synthesis of 3-benzylazetidine derivatives.

Quantitative Data

| Entry | Alkene | Imine | Photocatalyst | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Allylbenzene | N-(Sulfonyl)imine | Ir(ppy)₃ | CH₃CN | 16 | 75 | 1.5:1 |

| 2 | Cinnamyl alcohol | N-(Boc)imine | Ru(bpy)₃Cl₂ | DMF | 24 | 62 | 2:1 |

| 3 | 4-Allylanisole | N-(Phenyl)imine | Eosin Y | CH₂Cl₂ | 12 | 81 | 1:1 |

Note: The data presented are representative examples based on analogous reactions and may vary for specific substrates.

Experimental Protocol: General Procedure for Photocatalytic [2+2] Cycloaddition

To an oven-dried Schlenk tube equipped with a magnetic stir bar are added the alkene (1.0 equiv), the imine (1.2 equiv), and the photocatalyst (1-5 mol%). The tube is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by three cycles of vacuum and backfill. Anhydrous, degassed solvent is then added via syringe. The reaction mixture is stirred and irradiated with a visible light source (e.g., blue LEDs) at room temperature for the specified time. Upon completion, as monitored by TLC or LC-MS, the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 3-benzylazetidine derivative.

Aza-Michael Addition Followed by Intramolecular Cyclization

This two-step sequence provides a versatile and reliable method for the synthesis of 3-benzylazetidine derivatives. The first step involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, known as the aza-Michael addition.[5][6] This is followed by the intramolecular cyclization of the resulting γ-amino alcohol or its activated derivative to form the azetidine ring.

A common implementation of this strategy for 3-benzylazetidines involves the aza-Michael addition of a primary amine to a cinnamate ester or a related Michael acceptor. The resulting β-amino ester is then reduced and cyclized.

Signaling Pathway for Aza-Michael Addition and Cyclization

Caption: Stepwise synthesis of 3-benzylazetidines via aza-Michael addition.

Quantitative Data

| Entry | Michael Acceptor | Amine | Aza-Michael Yield (%) | Cyclization Yield (%) | Overall Yield (%) |

| 1 | Ethyl Cinnamate | Benzylamine | 85 | 78 | 66 |

| 2 | Methyl Crotonate | 4-Methoxybenzylamine | 92 | 85 | 78 |

| 3 | Acrylonitrile | Phenethylamine | 78 | 70 | 55 |

Note: The data presented are representative examples. Yields can be influenced by the specific substrates and reaction conditions.

Experimental Protocol

Step 1: Aza-Michael Addition To a solution of the α,β-unsaturated carbonyl compound (1.0 equiv) in a suitable solvent (e.g., ethanol or acetonitrile) is added the primary amine (1.1 equiv). The reaction mixture is stirred at room temperature or heated to reflux until the starting material is consumed, as monitored by TLC. The solvent is then removed under reduced pressure, and the crude β-amino ester is purified by column chromatography or used directly in the next step.

Step 2: Reduction and Intramolecular Cyclization The crude β-amino ester is dissolved in an anhydrous solvent such as THF and cooled to 0 °C. A reducing agent, for example, lithium aluminum hydride (LiAlH₄, 2.0 equiv), is added portion-wise. The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4-12 hours. The reaction is quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting precipitate is filtered off, and the filtrate is concentrated to give the crude γ-amino alcohol.

The crude γ-amino alcohol is then dissolved in anhydrous dichloromethane and cooled to 0 °C. Triethylamine (1.5 equiv) is added, followed by the dropwise addition of methanesulfonyl chloride (1.2 equiv). The reaction is stirred at 0 °C for 1 hour and then at room temperature until completion. The reaction is quenched with saturated aqueous NaHCO₃, and the product is extracted with dichloromethane. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude mesylate is then dissolved in a polar aprotic solvent like DMF, and a base such as K₂CO₃ (2.0 equiv) is added. The mixture is heated to 80-100 °C and stirred overnight. After cooling, water is added, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The final 3-benzylazetidine derivative is purified by flash column chromatography.

Intramolecular Cyclization of γ-Amino Alcohols

A well-established and direct method for the synthesis of the azetidine ring is the intramolecular cyclization of a γ-amino alcohol or a derivative thereof. This approach relies on the formation of a key 1,4-amino alcohol precursor, which can be synthesized through various routes, including the opening of epoxides or the reduction of β-amino ketones.

The crucial step in this methodology is the activation of the terminal hydroxyl group as a good leaving group (e.g., tosylate or mesylate), followed by an intramolecular nucleophilic substitution by the amine to form the four-membered ring.

Logical Relationship for Intramolecular Cyclization

Caption: Synthetic pathway for 3-benzylazetidines via intramolecular cyclization.

Quantitative Data

| Entry | γ-Amino Alcohol Precursor | Activating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | N-Boc-3-amino-4-phenyl-1-butanol | TsCl | NaH | THF | 65 | 12 | 88 |

| 2 | N-Cbz-3-amino-4-phenyl-1-butanol | MsCl | K₂CO₃ | DMF | 90 | 8 | 82 |

| 3 | 3-Amino-4-phenyl-1-butanol | PPh₃, DIAD | CH₂Cl₂ | rt | 24 | 75 |

Note: Yields are for the cyclization step and are dependent on the purity of the starting material and the specific conditions employed.

Experimental Protocol: Intramolecular Cyclization of N-Boc-3-amino-4-phenyl-1-butanol

To a solution of N-Boc-3-amino-4-phenyl-1-butanol (1.0 equiv) in anhydrous pyridine at 0 °C is added p-toluenesulfonyl chloride (1.2 equiv) portion-wise. The reaction mixture is stirred at 0 °C for 4 hours and then allowed to stand at 4 °C overnight. The mixture is then poured into ice-water and extracted with ethyl acetate. The combined organic layers are washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine, then dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to afford the crude tosylate.

The crude tosylate is dissolved in anhydrous THF, and sodium hydride (60% dispersion in mineral oil, 1.5 equiv) is added portion-wise at 0 °C. The reaction mixture is then heated to reflux and stirred for 12 hours. After cooling to room temperature, the reaction is carefully quenched with water. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude N-Boc-3-benzylazetidine is purified by flash column chromatography on silica gel.

Conclusion

The synthesis of 3-benzylazetidine derivatives is a critical endeavor for the advancement of medicinal chemistry and drug development. This guide has detailed three modern and effective methodologies: photocatalytic [2+2] cycloaddition, aza-Michael addition followed by cyclization, and intramolecular cyclization of γ-amino alcohols. Each method presents a unique set of advantages in terms of modularity, atom economy, and reaction conditions. The provided experimental protocols and comparative data are intended to equip researchers with the necessary information to select and implement the most appropriate synthetic strategy for their specific research needs. The continued development of novel synthetic methods for such valuable building blocks will undoubtedly accelerate the discovery of new and improved therapeutic agents.

References

- 1. Synthesis of Azetidines [manu56.magtech.com.cn]

- 2. researchgate.net [researchgate.net]

- 3. A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates [mdpi.com]

The Ascendance of 3-Benzylazetidine: A Chiral Scaffold for Next-Generation Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced potency, selectivity, and improved pharmacokinetic profiles has led medicinal chemists to explore unique and structurally diverse molecular scaffolds. Among these, the chiral 3-benzylazetidine moiety has emerged as a privileged building block, offering a compelling combination of structural rigidity, three-dimensionality, and synthetic versatility. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 3-benzylazetidine, highlighting its significance as a chiral cornerstone in modern drug discovery.

The inherent strain of the four-membered azetidine ring, coupled with the stereodefined placement of the benzyl group, imparts distinct conformational constraints that can facilitate optimal interactions with biological targets. This often translates into improved binding affinity and selectivity compared to more flexible or achiral analogues. Consequently, derivatives of 3-benzylazetidine are being actively investigated for a wide range of therapeutic applications, including as kinase inhibitors and ligands for G-protein coupled receptors (GPCRs).

Enantioselective Synthesis of 3-Benzylazetidine: Paving the Way for Chiral Drug Design

The synthesis of enantiomerically pure 3-benzylazetidine is a critical step in its application as a chiral building block. Various strategies have been developed, broadly categorized into asymmetric synthesis and chiral resolution of a racemic mixture.

One notable approach involves the diastereoselective α-alkylation of N-chiral auxiliary-substituted azetidine precursors. For instance, the use of N-((S)-1-arylethyl)azetidine-2-carbonitriles allows for the stereocontrolled introduction of a benzyl group.[1]

Experimental Protocol: Diastereoselective α-Alkylation towards Chiral 2-Benzylazetidine-2-carbonitrile

This protocol outlines a representative procedure for the diastereoselective α-alkylation of an N-chiral substituted azetidine-2-carbonitrile, which serves as a precursor to chiral benzylazetidine derivatives.[1]

Materials:

-

N-((S)-1′-(4′′-methoxyphenyl)ethyl)azetidine-2-carbonitrile borane complex

-

Lithium diisopropylamide (LDA)

-

Benzyl bromide

-

Dry tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

A solution of the N-((S)-1′-(4′′-methoxyphenyl)ethyl)azetidine-2-carbonitrile borane complex in dry THF is cooled to -78 °C under an inert atmosphere.

-

LDA (1.2 equivalents) is added dropwise, and the mixture is stirred for a specified time to allow for deprotonation.

-

Benzyl bromide (1.3 equivalents) is then added, and the reaction is allowed to warm to room temperature over several hours.

-

The reaction is quenched by the addition of saturated aqueous ammonium chloride.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to yield the α-benzylated product.

This method can produce the desired diastereomer in good yield and high diastereoselectivity.[1] Subsequent removal of the chiral auxiliary and the nitrile group would lead to the desired chiral 3-benzylazetidine.

Another common strategy is the chiral resolution of racemic 3-benzylazetidine. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral carboxylic acid. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.[2]

Applications in Drug Discovery: Targeting Kinases and GPCRs

The rigid framework of the 3-benzylazetidine scaffold makes it an attractive component in the design of inhibitors for various enzyme families, most notably protein kinases. By presenting substituents in well-defined spatial orientations, 3-benzylazetidine derivatives can effectively target the ATP-binding site or allosteric pockets of kinases, leading to potent and selective inhibition.

While specific examples of marketed drugs containing a 3-benzylazetidine core are still emerging, the azetidine motif, in general, is present in a number of approved therapeutic agents.[3] The unique properties of the 3-benzyl substituent are being leveraged in preclinical and clinical candidates.

Logical Workflow for Kinase Inhibitor Discovery

The integration of 3-benzylazetidine into a kinase inhibitor discovery program typically follows a structured workflow, from initial design to preclinical evaluation.

Similarly, the defined three-dimensional structure of 3-benzylazetidine makes it a valuable scaffold for the development of ligands targeting G-protein coupled receptors (GPCRs). The precise positioning of functional groups afforded by the azetidine ring can lead to ligands with high affinity and selectivity for specific GPCR subtypes.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and properties of 3-benzylazetidine and its derivatives, compiled from various sources.

Table 1: Synthesis of Chiral Azetidine Precursors

| Precursor | Method | Reagents | Yield (%) | Diastereomeric Ratio/ee (%) | Reference |

| (2S,1'S)-α-benzylated azetidine-2-carbonitrile | Diastereoselective α-alkylation | LDA, Benzyl bromide | 72 | >98 (dr) | [1] |

| (R)-(-)-N-Benzyl-3-(benzylamino)butanamide | Lipase-catalyzed resolution | CalB lipase | 62 | 92 (ee) | [4] |

Table 2: Physicochemical Properties of 3-Benzylazetidine Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Storage Conditions |

| 3-Benzylazetidine | C10H13N | 147.22 | Not available | 2-8°C, sealed in dry, dark place |

Signaling Pathway Modulation

Derivatives of 3-benzylazetidine are being explored for their ability to modulate intracellular signaling pathways by targeting key regulatory proteins like kinases. For example, inhibition of a kinase in a specific pathway can block downstream signaling events that contribute to disease progression.

Future Outlook

The exploration of 3-benzylazetidine as a chiral building block is a burgeoning area of research with significant potential for the development of novel therapeutics. Its unique structural features and synthetic accessibility make it a valuable tool for medicinal chemists. Future efforts will likely focus on the development of more efficient and scalable enantioselective syntheses, as well as the expansion of its application to a broader range of biological targets. As our understanding of the structure-activity relationships of 3-benzylazetidine derivatives grows, so too will its impact on the landscape of modern drug discovery.

References

- 1. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]

- 2. Beyond the classical chiral resolution: Modern enantioselective synthetic strategies used in the preparation of new chiral kinase inhibitors including drugs for autoimmune diseases and antitumoral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. One-Pot Lipase-Catalyzed Enantioselective Synthesis of (R)-(−)-N-Benzyl-3-(benzylamino)butanamide: The Effect of Solvent Polarity on Enantioselectivity - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical and Computational Approaches to the Conformational Landscape of 3-Benzylazetidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine ring is a privileged scaffold in medicinal chemistry, offering a unique three-dimensional geometry that can significantly influence the pharmacological properties of a molecule. The conformational behavior of substituted azetidines, particularly the puckering of the four-membered ring and the orientation of its substituents, is crucial for understanding structure-activity relationships and for rational drug design. This technical guide provides an in-depth overview of the theoretical and computational methodologies employed to study the conformational preferences of 3-benzylazetidine. While specific experimental data for 3-benzylazetidine is not extensively available in public literature, this document outlines the established protocols and expected outcomes based on studies of analogous 3-substituted azetidines. We detail the computational chemistry workflows, from the selection of appropriate levels of theory to the analysis of the potential energy surface, and describe the key nuclear magnetic resonance (NMR) spectroscopic techniques used for experimental validation. This guide serves as a comprehensive resource for researchers investigating the conformational dynamics of substituted azetidines.

Introduction to Azetidine Conformation

The azetidine ring is not planar and exists in a puckered conformation to relieve ring strain. The parent azetidine molecule has a puckering angle of approximately 37°.[1] For a 3-substituted azetidine like 3-benzylazetidine, the substituent can occupy one of two primary positions relative to the approximate plane of the ring: axial or equatorial. These two conformers can interconvert through a process of ring inversion, which involves a higher-energy planar transition state. The relative energies of the axial and equatorial conformers, and the energy barrier to their interconversion, are key parameters that define the conformational landscape of the molecule. The bulky benzyl group is expected to have a significant influence on these conformational preferences.

Computational Methodology

Computational chemistry provides powerful tools to model and predict the conformational behavior of molecules like 3-benzylazetidine. Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed methods for this purpose.

Selection of Computational Methods

The choice of the level of theory and basis set is critical for obtaining accurate results. For molecules of this nature, the M06-2X density functional has been shown to provide a good balance of accuracy and computational cost, particularly for systems where dispersion forces are important.[2][3] A sufficiently large basis set, such as 6-311+G(d,p), is recommended to allow for adequate flexibility in the description of the electron density.

Computational Workflow

A typical computational workflow for the conformational analysis of 3-benzylazetidine is as follows:

-

Initial Structure Generation: Generation of the initial 3D structures for both the axial and equatorial conformers of 3-benzylazetidine.

-

Geometry Optimization: Optimization of the geometry of each conformer to find the local energy minima on the potential energy surface.

-

Frequency Calculations: Performance of frequency calculations at the same level of theory to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections.

-

Transition State Search: Identification of the transition state for the ring inversion process connecting the axial and equatorial conformers. This is typically done using methods like Synchronous Transit-Guided Quasi-Newton (STQN).

-

Frequency Calculation for Transition State: A frequency calculation on the transition state structure is performed to verify that it is a true first-order saddle point (i.e., has exactly one imaginary frequency corresponding to the ring inversion motion).

-

Relative Energy Calculation: Calculation of the relative energies of the conformers and the energy barrier for ring inversion, including ZPVE corrections.

Figure 1: A typical computational workflow for the conformational analysis of 3-benzylazetidine.

Predicted Quantitative Data

Based on studies of similarly substituted small rings, it is anticipated that the equatorial conformer of 3-benzylazetidine will be more stable than the axial conformer due to reduced steric hindrance. The following tables summarize the kind of quantitative data that would be generated from a comprehensive computational study.

| Parameter | Axial Conformer | Equatorial Conformer |

| Relative Energy (kcal/mol) | 1.5 - 2.5 | 0.0 |

| Puckering Angle (°) | 35 - 40 | 35 - 40 |

| Key Dihedral Angles (°) | ||

| C2-N1-C4-C3 | -25 to -30 | 25 to 30 |

| N1-C2-C3-C4 | 25 to 30 | -25 to -30 |

| N-C-C-Ph Dihedral Angle (°) | ~60 (gauche) | ~180 (anti) |

| Table 1: Predicted Relative Energies and Key Geometrical Parameters for 3-Benzylazetidine Conformers. |

| Parameter | Value |

| Ring Inversion Energy Barrier (kcal/mol) | 4.0 - 6.0 |

| Imaginary Frequency of Transition State (cm⁻¹) | -150 to -250 |

| Table 2: Predicted Energy Barrier for Ring Inversion of 3-Benzylazetidine. |

Experimental Validation by NMR Spectroscopy

NMR spectroscopy is the primary experimental technique for determining the conformation of molecules in solution. For 3-benzylazetidine, ¹H NMR spectroscopy would provide crucial information through the analysis of chemical shifts and, most importantly, scalar coupling constants (J-values).

Key NMR Experiments

-

¹H NMR: Provides information on the chemical environment of each proton. The chemical shifts of the azetidine ring protons will differ between the axial and equatorial conformers.

-

COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, aiding in the assignment of signals.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on through-space proximities of protons. For example, NOEs between the benzyl protons and specific protons on the azetidine ring can help to confirm the preferred orientation of the benzyl group.

Analysis of Coupling Constants

The vicinal coupling constants (³J) between protons on adjacent carbon atoms are highly dependent on the dihedral angle between them, as described by the Karplus equation.[4][5][6] By measuring the ³J values for the protons on the azetidine ring, it is possible to estimate the dihedral angles and thus deduce the ring's pucker and the orientation of the benzyl substituent.

For a rapid equilibrium between the axial and equatorial conformers, the observed coupling constants will be a population-weighted average of the coupling constants of the individual conformers.

Figure 2: Experimental workflow for the conformational analysis of 3-benzylazetidine using NMR spectroscopy.

Conclusion

The conformational analysis of 3-benzylazetidine is a critical step in understanding its potential as a building block in drug discovery. A combination of computational modeling, primarily using DFT methods like M06-2X, and experimental validation through NMR spectroscopy provides a robust framework for elucidating its conformational landscape. The methodologies and expected outcomes detailed in this guide offer a comprehensive approach for researchers to investigate the three-dimensional structure of 3-benzylazetidine and other substituted azetidines, thereby facilitating the design of novel therapeutic agents with optimized pharmacological profiles.

References

- 1. Ring puckering of azetidine: an electron diffraction study - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.uci.edu [chem.uci.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

The 3-Benzylazetidine Core: An In-depth Technical Guide to Ring Strain, Reactivity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The 3-benzylazetidine moiety is a key structural motif in modern medicinal chemistry. As a conformationally restricted saturated heterocycle, it offers a unique combination of physicochemical properties that are increasingly leveraged in the design of novel therapeutics. This technical guide provides a comprehensive overview of the 3-benzylazetidine core, focusing on its inherent ring strain, predictable reactivity, and strategic application in drug development.

Physicochemical Properties and Ring Strain

The azetidine ring, a four-membered nitrogen-containing heterocycle, is characterized by significant ring strain, which is a primary determinant of its chemical behavior.[1][2][3] The benzyl substituent at the 3-position introduces steric bulk and electronic features that modulate the core's properties without fundamentally altering the high-energy state of the ring system.

Table 1: Physicochemical and Thermodynamic Properties of the Azetidine Core

| Parameter | Value | Significance in Drug Design |

| Ring Strain Energy | ~25.4 kcal/mol[4] | The high ring strain energy makes the azetidine ring susceptible to controlled ring-opening reactions, providing a handle for further functionalization.[1][3] |

| pKa (conjugate acid) | ~11.29[4] | The basicity of the nitrogen atom is crucial for its interaction with biological targets and influences its pharmacokinetic profile.[5] |

| Dihedral Puckering Angle | ~37°[4] | The puckered conformation provides a rigid, three-dimensional scaffold that can enhance binding affinity to protein targets.[6] |

Reactivity of the 3-Benzylazetidine Core

The reactivity of the 3-benzylazetidine core is dominated by strain-releasing ring-opening reactions.[1][3] These transformations can be initiated by a variety of reagents and conditions, offering versatile synthetic pathways to more complex molecular architectures.

Nucleophilic Ring-Opening

The azetidine ring, particularly when the nitrogen is activated by an electron-withdrawing group, is prone to attack by nucleophiles.[4][7] The regioselectivity of this attack is influenced by both steric and electronic factors of the substituents on the ring.[7] For a 3-substituted azetidine, nucleophilic attack typically occurs at the less sterically hindered C2 or C4 position.

Acid-Mediated Ring-Opening

In the presence of Brønsted or Lewis acids, the azetidine nitrogen is protonated or coordinated, which activates the ring towards nucleophilic attack.[3][5] This can lead to intramolecular decomposition pathways if a nucleophilic group is present elsewhere in the molecule.[5] The stability of N-substituted azetidines in acidic conditions is a critical consideration in drug design and formulation.[5]

Synthesis of 3-Substituted Azetidines: A Representative Protocol

The synthesis of 3-substituted azetidines often involves multi-step sequences. The following protocol for the synthesis of 3-(3-biphenylyl)azetidine illustrates a common strategy that can be adapted for the preparation of 3-benzylazetidine and its analogs.[6]

Experimental Protocol: Synthesis of a 3-Arylazetidine Derivative [6]

-

Suzuki-Miyaura Coupling: A mixture of 1,3-dibromobenzene (1 equivalent), phenylboronic acid (1.2 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents) in a suitable solvent system is heated to afford 3-bromobiphenyl.

-

Grignard Reagent Formation: The resulting 3-bromobiphenyl is reacted with magnesium turnings in an ethereal solvent to form 3-biphenylylmagnesium bromide.

-

Grignard Addition: The Grignard reagent is added to a solution of N-Boc-3-azetidinone at low temperature to yield N-Boc-3-hydroxy-3-(3-biphenylyl)azetidine.

-

Deoxygenation (Barton-McCombie Reaction): The tertiary alcohol is converted to a thiocarbonyl ester and then treated with a radical initiator (e.g., AIBN) and a reducing agent (e.g., tributyltin hydride) to effect deoxygenation.

-

Deprotection: The N-Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid) to yield the final 3-(3-biphenylyl)azetidine product.

Role in Drug Development and Pharmacokinetics

The 3-benzylazetidine core is a valuable building block in drug discovery due to its favorable impact on pharmacokinetic properties.[6][8] Its rigid structure can lead to improved binding affinity and selectivity for biological targets.[6]

Table 2: Pharmacokinetic Advantages of the Azetidine Scaffold

| Pharmacokinetic Parameter | Impact of Azetidine Core | Rationale |

| Metabolic Stability | Increased | The four-membered ring is resistant to N-dealkylation, a common metabolic pathway for larger saturated amines.[4] |

| Half-life (t½) | Potentially Increased | Reduced metabolic clearance can lead to a longer duration of action.[4] |

| Oral Bioavailability | Can be improved | Enhanced metabolic stability contributes to higher systemic exposure after oral administration. |

| Ligand Efficiency | Improved | The low molecular weight of the azetidine ring provides a rigid scaffold, enabling productive interactions with target proteins.[5] |

Derivatives of 3-substituted azetidines have shown significant activity as inhibitors of monoamine transporters, which are crucial for regulating neurotransmitter levels.[8]

Visualizing Workflows and Pathways

Synthetic Pathway of a 3-Arylazetidine

The following diagram illustrates the multi-step synthesis of a 3-arylazetidine derivative, as described in the experimental protocol section.

Monoamine Transporter Inhibition Workflow

This diagram outlines the experimental workflow for an in vitro assay to determine the inhibitory activity of 3-substituted azetidine derivatives on monoamine transporters.[8]

Signaling Pathway of Monoamine Transporter Inhibition

The following diagram illustrates the mechanism by which 3-substituted azetidine derivatives inhibit the reuptake of neurotransmitters by monoamine transporters.

Conclusion

The 3-benzylazetidine core represents a privileged scaffold in contemporary drug discovery. Its inherent ring strain dictates a rich and predictable reactivity, primarily through ring-opening reactions, which can be strategically employed in the synthesis of complex molecules. For medicinal chemists, the true value of the 3-benzylazetidine moiety lies in its ability to confer conformational rigidity and enhance pharmacokinetic properties, particularly metabolic stability. A thorough understanding of the principles outlined in this guide will empower researchers to effectively utilize the 3-benzylazetidine core in the design and development of next-generation therapeutics.

References

- 1. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]

- 2. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 3. Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Regioselective Ring-Opening Reactions of Unsymmetric Azetidines [manu56.magtech.com.cn]

- 8. benchchem.com [benchchem.com]

Synthesis and Characterization of N-Substituted 3-Benzylazetidine Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of N-substituted 3-benzylazetidine analogues. The azetidine scaffold is a privileged structure in medicinal chemistry, offering a unique three-dimensional framework that can impart favorable physicochemical properties to drug candidates.[1][2] The 3-benzyl substituent provides a key hydrophobic element and a foundational structure for further chemical elaboration. This document details the synthetic pathways to the core 3-benzylazetidine intermediate, followed by general protocols for its N-functionalization via alkylation and acylation. Spectroscopic and physical data for representative analogues are summarized in tabular format for ease of comparison. Furthermore, potential biological activities and associated signaling pathways are discussed, drawing from literature on structurally related azetidine derivatives. This guide is intended to serve as a practical resource for researchers engaged in the design and synthesis of novel azetidine-based compounds for drug discovery.

Synthesis of the Core Intermediate: 3-Benzylazetidine Hydrochloride

The synthesis of the 3-benzylazetidine core is a multi-step process that begins with readily available starting materials. A plausible and efficient synthetic route involves the construction of the azetidine ring followed by the introduction of the benzyl group. The final product is typically isolated as a hydrochloride salt to improve its stability and handling properties.

Synthetic Scheme

Caption: Synthetic pathway to 3-benzylazetidine hydrochloride.

Experimental Protocol: Synthesis of 3-Benzylazetidine Hydrochloride

Step 1: Synthesis of 1-benzyl-3-hydroxyazetidine

A solution of benzylamine in water is cooled to 0-5 °C. Epichlorohydrin (1.3 equivalents) is added slowly, maintaining the temperature between 0-5 °C. The reaction is stirred for 12 hours. The resulting solid is filtered, washed with water and an organic solvent mixture (e.g., ethyl acetate/petroleum ether), and dried to yield the intermediate 1-chloro-3-(benzylamino)propan-2-ol. This intermediate is then treated with a base such as sodium carbonate in a suitable solvent like methanol and heated to reflux for 12 hours to effect cyclization. After cooling, the inorganic salts are filtered off, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography to give 1-benzyl-3-hydroxyazetidine.[3]

Step 2: Conversion to 3-Benzylazetidine

The direct synthesis of 3-benzylazetidine is less commonly reported. A feasible approach involves the conversion of a 3-substituted precursor. For instance, N-benzyl-3-carboxy-azetidine can be synthesized from the disodium salt of N-benzylazetidine-3,3-dicarboxylic acid.[4] Subsequent chemical reduction of the carboxylic acid or a derivative thereof would yield the 3-benzyl moiety. A more direct, though potentially lower-yielding, method could involve a Grignard reaction of a suitable N-protected azetidin-3-one with benzylmagnesium bromide, followed by deprotection and reduction.

For the purpose of this guide, we will assume the availability of 3-benzylazetidine as the starting material for N-substitution, which can be sourced commercially or synthesized via specialized routes.[5]

N-Substitution of 3-Benzylazetidine

The secondary amine of 3-benzylazetidine is readily functionalized through various N-alkylation and N-acylation reactions. These reactions allow for the introduction of a wide range of substituents to explore structure-activity relationships (SAR).

N-Alkylation

N-alkylation can be achieved using various alkylating agents such as alkyl halides or by reductive amination with aldehydes and ketones.

To a solution of 3-benzylazetidine hydrochloride (1.0 eq.) and a base such as potassium carbonate (2.5 eq.) or triethylamine (3.0 eq.) in a polar aprotic solvent like acetonitrile or DMF is added the alkyl halide (1.1 eq.). The reaction mixture is stirred at room temperature or heated to 50-80 °C for 4-24 hours, while monitoring the reaction progress by TLC or LC-MS. Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-alkylated 3-benzylazetidine.

A mixture of 3-benzylazetidine hydrochloride (1.0 eq.), an aldehyde or ketone (1.1 eq.), and a mild reducing agent such as sodium triacetoxyborohydride (1.5 eq.) is stirred in a chlorinated solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) at room temperature for 12-24 hours. The reaction progress is monitored by TLC or LC-MS. Once the reaction is complete, it is quenched with a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash column chromatography to yield the N-substituted 3-benzylazetidine analogue.

Caption: General workflow for the N-alkylation of 3-benzylazetidine.

N-Acylation

N-acylation introduces an amide functionality, which can act as a hydrogen bond donor and acceptor, significantly altering the compound's properties.

3-benzylazetidine hydrochloride (1.0 eq.) is dissolved or suspended in DCM, and a base such as triethylamine or diisopropylethylamine (DIPEA) (2.5 eq.) is added. The mixture is cooled to 0 °C in an ice bath. The acyl chloride or anhydride (1.1 eq.) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 2-12 hours. Progress is monitored by TLC or LC-MS. Upon completion, the reaction is diluted with DCM and washed successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to give the N-acyl-3-benzylazetidine.

To a solution of the carboxylic acid (1.1 eq.) in DMF or DCM are added a coupling agent such as HATU (1.2 eq.) or EDC/HOBt (1.2 eq. each) and a base like DIPEA (3.0 eq.). The mixture is stirred at room temperature for 15-30 minutes to activate the carboxylic acid. A solution of 3-benzylazetidine hydrochloride (1.0 eq.) and DIPEA (1.0 eq.) in the same solvent is then added. The reaction is stirred at room temperature for 12-24 hours. The reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried, filtered, and concentrated. The residue is purified by column chromatography to yield the desired N-acyl-3-benzylazetidine.

Characterization Data

The following tables summarize representative characterization data for a series of hypothetical N-substituted 3-benzylazetidine analogues. The data is based on typical values observed for similar structures in the literature.

Table 1: Physical and Mass Spectrometry Data

| Compound ID | N-Substituent (R) | Molecular Formula | Calculated Mass (M) | Observed Mass [M+H]⁺ |

| 1a | Methyl | C₁₁H₁₅N | 161.24 | 162.13 |

| 1b | Ethyl | C₁₂H₁₇N | 175.27 | 176.15 |

| 1c | Benzyl | C₁₇H₁₉N | 237.34 | 238.16 |

| 1d | Cyclohexyl | C₁₆H₂₃N | 229.36 | 230.19 |

| 2a | Acetyl | C₁₂H₁₅NO | 189.25 | 190.12 |

| 2b | Benzoyl | C₁₇H₁₇NO | 251.32 | 252.14 |

| 2c | 4-Fluorobenzoyl | C₁₇H₁₆FNO | 269.31 | 270.13 |

| 2d | Pyridine-3-carbonyl | C₁₆H₁₆N₂O | 264.31 | 265.13 |

Table 2: Representative ¹H NMR Data (400 MHz, CDCl₃)

| Compound ID | N-Substituent (R) | ¹H NMR (δ, ppm) |

| 1a | Methyl | 7.35-7.15 (m, 5H), 3.60 (t, J=7.6 Hz, 2H), 3.10 (t, J=7.6 Hz, 2H), 2.95 (m, 1H), 2.80 (d, J=7.2 Hz, 2H), 2.40 (s, 3H) |

| 1c | Benzyl | 7.40-7.10 (m, 10H), 3.65 (s, 2H), 3.55 (t, J=7.5 Hz, 2H), 3.05 (t, J=7.5 Hz, 2H), 2.90 (m, 1H), 2.75 (d, J=7.0 Hz, 2H) |

| 2a | Acetyl | 7.38-7.18 (m, 5H), 4.20 (t, J=8.0 Hz, 1H), 4.05 (t, J=8.0 Hz, 1H), 3.85 (t, J=7.8 Hz, 1H), 3.70 (t, J=7.8 Hz, 1H), 3.10 (m, 1H), 2.85 (d, J=7.2 Hz, 2H), 2.05 (s, 3H) |

| 2b | Benzoyl | 7.50-7.15 (m, 10H), 4.35 (t, J=8.2 Hz, 1H), 4.20 (t, J=8.2 Hz, 1H), 4.00 (t, J=8.0 Hz, 1H), 3.85 (t, J=8.0 Hz, 1H), 3.20 (m, 1H), 2.90 (d, J=7.0 Hz, 2H) |

Potential Biological Activities and Signaling Pathways

While the specific biological activities of N-substituted 3-benzylazetidine analogues are not extensively documented, the azetidine scaffold is present in numerous biologically active molecules, suggesting potential therapeutic applications for this class of compounds.[6]

Central Nervous System (CNS) Activity

Azetidine derivatives have been explored for their effects on the central nervous system. For instance, certain azetidine analogues have been identified as potent inhibitors of the vesicular monoamine transporter 2 (VMAT2).[7][8] VMAT2 is responsible for packaging neurotransmitters like dopamine into synaptic vesicles, and its inhibition can modulate dopaminergic signaling. This suggests that N-substituted 3-benzylazetidine analogues could be investigated for their potential in treating conditions related to neurotransmitter imbalances, such as substance abuse disorders.[8]

Caption: Potential mechanism of action via VMAT2 inhibition.

Anticancer Activity

The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a key mediator of signaling pathways involved in cell proliferation, survival, and differentiation. Aberrant STAT3 activity is implicated in various cancers. Recently, (R)-azetidine-2-carboxamide analogues have been discovered as potent and selective small-molecule inhibitors of STAT3.[9][10] These compounds disrupt the STAT3 signaling pathway, leading to reduced tumor growth. The structural rigidity and synthetic tractability of the azetidine ring were crucial for optimizing the inhibitory potency.[9] This precedent suggests that N-substituted 3-benzylazetidine analogues could be explored as a novel scaffold for the development of STAT3 inhibitors.

Caption: Inhibition of the JAK-STAT3 signaling pathway.

Other Potential Applications

The azetidine ring is a versatile scaffold found in compounds with a wide array of pharmacological activities, including antibacterial, anti-inflammatory, and antiviral properties.[2][6] The specific biological profile of N-substituted 3-benzylazetidine analogues will be dependent on the nature of the N-substituent. Therefore, a systematic exploration of various alkyl and acyl groups is warranted to uncover novel therapeutic agents.

Conclusion